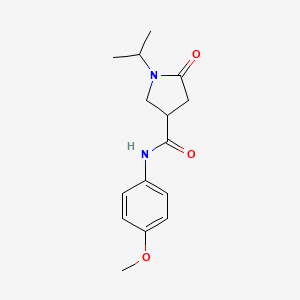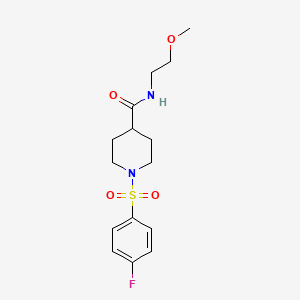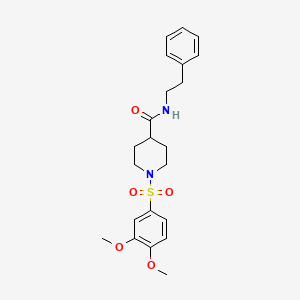
N-cyclopropyl-2,3-diphenylpropanamide
Descripción general
Descripción
N-cyclopropyl-2,3-diphenylpropanamide is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom of a 2,3-diphenylpropanamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,3-diphenylpropanamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,3-diphenylpropanamide with cyclopropylamine under appropriate conditions. The reaction can be catalyzed by various agents, including transition metals or organocatalysts, to facilitate the formation of the cyclopropyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-2,3-diphenylpropanamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: meta-chloroperoxybenzoic acid, hypervalent iodine reagents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
N-cyclopropyl-2,3-diphenylpropanamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-2,3-diphenylpropanamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and other biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopropyl-2,2-diphenylpropanamide
- N-cyclopropyl-3,3-diphenylpropanamide
- N-cyclopropyl-2,3-diphenylbutanamide
Uniqueness
N-cyclopropyl-2,3-diphenylpropanamide is unique due to the specific positioning of the cyclopropyl group and the diphenylpropanamide structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-cyclopropyl-2,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-16-11-12-16)17(15-9-5-2-6-10-15)13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTXIUFFXVCJKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Prop-2-enylspiro[1,2,3-trihydroquinazoline-2,3'-indoline]-4,12-dione](/img/structure/B3999598.png)
![5-N-[(5-cyclohexyl-1H-pyrazol-4-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine](/img/structure/B3999601.png)
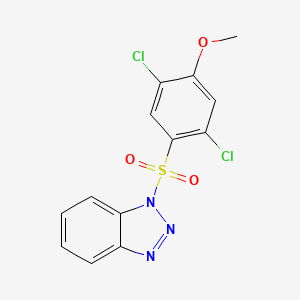
![2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(4-PHENYLBUTYL)BENZAMIDE](/img/structure/B3999613.png)
![3,4-dihydro-2H-quinolin-1-yl-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]methanone](/img/structure/B3999620.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3999627.png)
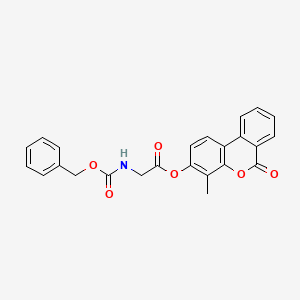
![N-[4-[(2-methoxy-4-methylsulfanylbenzoyl)amino]phenyl]adamantane-1-carboxamide](/img/structure/B3999646.png)
![3'-(3-BROMO-4-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B3999649.png)
![4-[5-(4-FLUOROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDIN-7-YL]-N,N-DIMETHYLANILINE](/img/structure/B3999658.png)
